Methyl 3,4-diamino-5-nitrobenzoate

Descripción

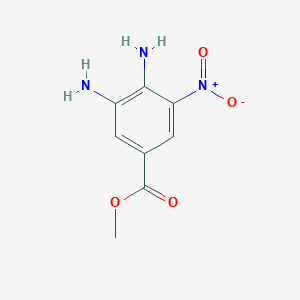

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3,4-diamino-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPLMBAXAXYLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for Methyl 3,4 Diamino 5 Nitrobenzoate

Precursor Synthesis and Intermediate Transformations

The synthesis of methyl 3,4-diamino-5-nitrobenzoate often commences with the preparation of suitable precursors, which are then transformed through a series of reactions. A common starting material is 3,5-dinitrobenzoic acid.

The esterification of 3,5-dinitrobenzoic acid to its methyl ester, methyl 3,5-dinitrobenzoate (B1224709), is a fundamental initial step. This can be achieved by reacting the acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux conditions. prepchem.com The resulting methyl 3,5-dinitrobenzoate serves as a crucial intermediate for subsequent transformations.

Another approach involves starting from 3-nitrophthalic acid or its anhydride (B1165640). Refluxing 3-nitrophthalic anhydride in methanol can yield a mixture of isomeric monoesters. researchgate.net These can then be converted to their corresponding acyl chlorides and subsequently to acyl azides. A Curtius rearrangement of the acyl azide (B81097) mixture can lead to the formation of aminonitrobenzoic acid methyl esters, which can be separated. researchgate.net

The following table summarizes the synthesis of a key precursor:

| Starting Material | Reagent | Product | Yield | Reference |

| 3,5-Dinitrobenzoic acid | Methanol, Sulfuric acid | Methyl 3,5-dinitrobenzoate | 92% | prepchem.com |

Direct Synthetic Routes

Direct synthetic routes aim to introduce the required functional groups onto the benzene (B151609) ring in a more streamlined fashion.

Approaches involving reduction of nitro groups

A primary strategy for the synthesis of this compound involves the selective reduction of one nitro group of a dinitro precursor. The challenge lies in achieving regioselectivity, where one nitro group is reduced in the presence of another.

The reduction of dinitroarenes can be accomplished using various reagents and conditions, and the outcome is often influenced by the nature of the reducing agent and the substituents on the aromatic ring. organic-chemistry.orgstackexchange.com Common reducing agents include metal sulfides (like sodium sulfide (B99878) or ammonium (B1175870) sulfide), metals in acidic media (such as iron or tin in hydrochloric acid), and catalytic hydrogenation. researchgate.netscispace.comwikipedia.org For instance, the Zinin reduction, which utilizes sulfur-containing reagents, is known for its ability to selectively reduce one nitro group in polynitro compounds. stackexchange.com The least sterically hindered nitro group is often preferentially reduced. stackexchange.com

The following table presents various reducing agents for nitro groups:

| Reagent | Substrate Type | Product | Reference |

| Hydrazine Hydrate/Catalyst (Zn, Raney Ni, Pd-C) | Aromatic mono and dinitro compounds | Amines | researchgate.net |

| Iron/Hydrochloric Acid (Bechamp reduction) | Aromatic nitro compounds | Anilines | researchgate.net |

| Tetrahydroxydiboron | Aromatic nitro compounds | Aromatic amines | organic-chemistry.org |

| Zinc/Ammonium Chloride | Aromatic nitro compounds | Aryl hydroxylamines | wikipedia.org |

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis of complex molecules like this compound, focusing on efficiency, selectivity, and milder reaction conditions.

Catalytic Methods for Amino Group Introduction

Catalytic methods offer an efficient way to introduce amino groups. While direct catalytic amination of an unactivated C-H bond is challenging, catalytic reduction of nitro groups is a well-established and widely used method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are commonly employed for the hydrogenation of nitroarenes to anilines. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity of the reduction in polynitro compounds.

In some cases, a new three-way catalyst system, Ni-M-Al (where M can be La, Yb, or Ce), has been developed for the hydrogenation of dinitrobenzoic acid, offering the advantage of lower hydrogenation pressure. google.com

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the benzene ring requires precise control over the regioselectivity of the reactions. The functionalization of a pre-existing substituted benzene ring is a common strategy. For instance, the position of substituents on a dinitrobenzene derivative can direct the regioselectivity of a subsequent reduction. stackexchange.com In dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com Similarly, in nitro derivatives of aniline, the nitro group ortho to the amino group is favored for reduction. stackexchange.com

Ligand-controlled regioselective functionalization, often seen in transition-metal-catalyzed cross-coupling reactions, provides a powerful tool for introducing substituents at specific positions. nih.govchemistryviews.org While not directly applied to the synthesis of this compound in the provided context, these principles of controlling regioselectivity are fundamental in organic synthesis.

Multicomponent and One-Pot Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. researchgate.net These reactions are characterized by high atom economy and procedural simplicity. researchgate.net While a specific MCR for the direct synthesis of this compound is not detailed in the provided search results, the principles of MCRs are relevant to modern synthetic strategies aiming for efficiency.

One-pot syntheses, where sequential reactions are carried out in a single reactor without isolating intermediates, also contribute to increased efficiency and reduced waste. For example, a one-pot multicomponent reaction of curcumin, an arylaldehyde, and 2-aminobenzothiazole (B30445) has been used to synthesize functionalized pyrimidobenzothiazoles, demonstrating the power of such strategies. beilstein-journals.org

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. In the context of synthesizing nitro-substituted amino benzoates, key considerations include the use of safer solvents, energy efficiency, and waste reduction. Traditional esterification methods often require prolonged reaction times and the use of hazardous solvents and strong acids.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving green chemistry goals. researchgate.net This technology often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. researchgate.netnih.gov For the esterification of nitro-substituted anthranilic acids, a key step in a potential synthesis of this compound, microwave irradiation offers a significant improvement over conventional heating methods. researchgate.net The use of more environmentally friendly solvents, such as ethyl acetate, under weakly acidic conditions further aligns the synthesis with green chemistry principles. researchgate.net This approach minimizes the use of volatile and toxic organic compounds and reduces the generation of acidic waste streams.

Method Development and Optimization

The development of a robust and efficient synthesis requires careful optimization of various reaction parameters. Factors such as solvent choice, reaction temperature, time, and catalyst concentration can have a profound impact on the yield and purity of the final product.

Optimization of Reaction Conditions (e.g., solvent effects, microwave irradiation)

The optimization of the esterification of a nitro-substituted aminobenzoic acid, a reaction analogous to the final step in one potential synthesis of this compound, has been systematically studied. researchgate.net The investigation focused on the effects of different solvents and the application of microwave irradiation to drive the reaction efficiently.

Solvent Effects: The choice of solvent is critical in microwave-assisted synthesis as it affects the reaction rate and selectivity. The polarity of the solvent influences its ability to absorb microwave energy. In the study of a model reaction, a variety of solvents were tested to find the most suitable medium for the esterification. The results indicated that while several solvents could facilitate the reaction, greener options could be employed without compromising the outcome. researchgate.net

Microwave Irradiation: Microwave heating has been shown to significantly accelerate the esterification process. researchgate.net Optimization studies involve varying the microwave power and irradiation time to achieve the highest conversion to the desired product in the shortest possible time. For instance, in the synthesis of methyl 4- or 5-nitroanthranilate, heating at 100 °C for as little as 15-30 minutes under microwave irradiation resulted in high yields of the ester product. researchgate.net This represents a substantial improvement in energy efficiency and throughput compared to conventional methods that can take several hours.

The table below summarizes the findings from the optimization of a microwave-assisted esterification of a related nitro-anthranilic acid, providing a template for the potential optimization of this compound synthesis. researchgate.net

Table 1: Optimization of Microwave-Assisted Esterification of a Nitro-Anthranilic Acid Analogue

| Solvent | Temperature (°C) | Reaction Time (min) | Conditions | Yield (%) |

|---|---|---|---|---|

| Ethyl Acetate | 100 | 30 | Microwave, Weakly Acidic | High |

| Methanol | 90 | 720 | Conventional Heating, Strong Acid | 98.1 |

| Various | 100 | 15 | Microwave, Acetic Acid | up to 92 |

These optimization studies demonstrate that microwave-assisted synthesis in greener solvents is a highly effective and environmentally conscious approach for producing nitro-substituted benzoate (B1203000) esters. The significant reduction in reaction time and the potential for high yields make it a compelling methodology for the synthesis of this compound. researchgate.net

Derivatization and Chemical Transformations of Methyl 3,4 Diamino 5 Nitrobenzoate

Formation of Heterocyclic Scaffolds Utilizing Diamine and Ester Functionalities

The ortho-diamine functionality of methyl 3,4-diamino-5-nitrobenzoate is a key feature that enables the construction of various fused heterocyclic rings. These reactions typically involve condensation with dicarbonyl compounds or their equivalents, leading to the formation of important pharmacophores.

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with a wide array of applications. The synthesis of benzimidazole derivatives from this compound can be achieved through condensation with various aldehydes. This reaction typically proceeds by refluxing the diamine with an aromatic aldehyde in a suitable solvent, often in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to facilitate the cyclization of the intermediate Schiff base.

The general scheme for this synthesis involves the reaction of the diamine with an aldehyde to form a 1,2-disubstituted benzimidazole derivative. The reaction conditions can be varied, including the use of different catalysts such as p-toluenesulfonic acid under solvent-free conditions or nano-Fe2O3 in an aqueous medium.

Table 1: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-nitro-1,2-phenylenediamine | Aromatic aldehyde | Dimethoxyethane, Sodium metabisulfite, Reflux | 5-Nitro-benzimidazole derivatives | |

| o-phenylenediamines | Aldehydes | p-toluenesulfonic acid, Grinding, Solvent-free | 1,2-disubstituted benzimidazoles |

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocyclic compounds. nih.gov Their synthesis from this compound involves the condensation of the diamine moiety with a 1,2-dicarbonyl compound. chim.itthieme-connect.de This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a straightforward method for creating the quinoxaline ring system. nih.gov

The reaction can be carried out under various conditions, including at room temperature in water or using catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water. chim.it The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the quinoxaline ring.

Table 2: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| o-phenylenediamine (B120857) | Vicinal dicarbonyl compounds | Cerium (IV) ammonium nitrate, Tap water, Room temperature | Quinoxalines | chim.it |

| o-phenylenediamines | Vicinal diketones | Water, Room temperature | Quinoxalines | chim.it |

Synthesis of Quinazoline and Quinazolinone Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are heterocyclic compounds that can be synthesized from this compound. nih.gov The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzylamines with aldehydes, catalyzed by systems like CuCl/DABCO/4-HO-TEMPO under an oxygen atmosphere. organic-chemistry.org Another approach involves the dehydrogenative coupling of 2-aminophenyl ketones with amines using a ruthenium catalyst. marquette.edu

Quinazolinone derivatives can be synthesized through the deaminative coupling of 2-aminobenzamides with amines, also catalyzed by a ruthenium system. marquette.edu Microwave-assisted synthesis has also been employed, for example, by reacting an aldehyde, dimedone, and urea (B33335) or thiourea (B124793) without a solvent or catalyst. nih.gov

Table 3: Synthesis of Quinazoline and Quinazolinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-aminobenzylamines | Aldehydes | CuCl/DABCO/4-HO-TEMPO, O2 | 2-substituted quinazolines | organic-chemistry.org |

| 2-aminophenyl ketones | Amines | Ruthenium catalyst | Quinazolines | marquette.edu |

| 2-aminobenzamides | Amines | Ruthenium catalyst | Quinazolinones | marquette.edu |

Cyclo-condensation Reactions to Form Fused Heterocycles

The reactive nature of the diamine and ester groups in this compound allows for cyclo-condensation reactions to form more complex, fused heterocyclic systems. These reactions often involve bifunctional reagents that can react with both the diamine and another functional group on the benzene (B151609) ring. For instance, reactions with β-ketoesters can lead to the formation of 1,5-benzodiazepine derivatives.

Functionalization at Amine and Ester Moieties

Beyond the formation of heterocyclic rings, the amine and ester functionalities of this compound can be independently modified to introduce a variety of functional groups.

Acylation and Amidation Reactions

The amino groups of this compound can readily undergo acylation reactions with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for introducing a wide range of substituents, which can influence the compound's physical and chemical properties.

Amidation of the ester group can also be achieved, typically by reacting the methyl ester with an amine under conditions that facilitate the displacement of the methoxy (B1213986) group. This allows for the introduction of various N-substituted amide functionalities.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Quinoxaline |

| Quinazoline |

| Quinazolinone |

| Sodium metabisulfite |

| p-toluenesulfonic acid |

| Nano-Fe2O3 |

| Cerium (IV) ammonium nitrate (CAN) |

| CuCl |

| DABCO |

| 4-HO-TEMPO |

| Ruthenium |

| Dimedone |

| Urea |

| Thiourea |

Esterification and Transesterification Reactions

The methyl ester group of this compound can theoretically undergo hydrolysis to the corresponding carboxylic acid (3,4-diamino-5-nitrobenzoic acid) or transesterification with other alcohols to form different esters. Transesterification would typically be catalyzed by an acid or base. While these are standard reactions for aryl esters, specific documented examples of esterification or transesterification beginning with this compound are not detailed in the available research. The synthesis of related compounds, such as 3,4-diaminobenzoic acid, often involves the esterification of the carboxylic acid as a final step. nih.govbldpharm.com

Introduction of Diverse Substituent Groups

The two amino groups on the aromatic ring are key sites for introducing a wide array of substituents. These nucleophilic groups can react with various electrophiles to form new carbon-nitrogen or other heteroatom bonds.

A notable example of this is the selective derivatization of this compound for the synthesis of hydroxyethylamine derivatives intended for the treatment of Alzheimer's disease. google.com In this process, the parent compound, this compound, is itself synthesized and then used as an intermediate. google.com One of the amino groups is selectively alkylated, demonstrating the ability to functionalize the molecule. google.com For instance, a solution of this compound can be reacted to yield Methyl 4-amino-3-(ethylamino)-5-nitrobenzoate. google.com

| Reactant | Reagents/Conditions | Product | Yield | Reference |

| This compound | DMF | Methyl 4-amino-3-(ethylamino)-5-nitrobenzoate | Not Specified | google.com |

This table is based on data available in the provided search results. The specific reagents for the ethylation beyond the solvent were not detailed.

Strategies for Conjugation and Bioconjugation

The functional groups on this compound make it a potential, though not widely documented, candidate for conjugation chemistry, where it could act as a linker or scaffold to connect different molecular entities, such as peptides or probes.

Application in C-terminal Functionalization of Peptides

The C-terminus of a peptide, which contains a free carboxyl group, is a critical site for modification to enhance a peptide's stability, activity, and pharmacokinetic properties. jpt.comcreative-peptides.comnih.gov Common modifications include amidation, which removes the negative charge and can increase stability against enzymatic degradation. creative-peptides.comresearchgate.net Other modifications can introduce reactive handles, fluorescent tags, or moieties that facilitate drug delivery. creative-peptides.comnih.gov

While the functional groups of this compound (particularly the amino groups after potential activation of the ester) could theoretically be used to attach the molecule to a peptide's C-terminus, there are no specific examples in the surveyed literature of this compound being used for this purpose. Its diamino-benzoate structure, however, is characteristic of building blocks used in creating complex molecular scaffolds.

Design of Ligands and Probes

The design of specific ligands for biological targets and probes for detection assays often relies on small molecule scaffolds that can be systematically modified. The structure of this compound, with its distinct reactive sites, makes it a plausible starting point for creating libraries of compounds for screening.

The primary documented application of this compound is as an intermediate in the synthesis of novel hydroxyethylamine derivatives. google.com These derivatives were designed as inhibitors of Asp2 (β-secretase), an enzyme implicated in the pathology of Alzheimer's disease. google.com In this context, the this compound core serves as a foundational building block for constructing the final, more complex, active ligand. google.com Although used to create a therapeutic ligand, its direct use as a probe or a ligand itself is not described.

Applications in Medicinal Chemistry and Chemical Biology

Structure-Activity Relationship (SAR) Studies of Methyl 3,4-diamino-5-nitrobenzoate Derivatives

The biological activity of a chemical compound is intrinsically linked to its molecular structure. For derivatives of diaminobenzoates, several structural features are critical in determining their therapeutic effects. The number and position of substituents on the aromatic ring, such as nitro and amino groups, as well as the nature of the ester linkage, all play a role in the molecule's interaction with biological targets.

For instance, the presence and position of a nitro group are often crucial for biological activity. In a study on 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin (B35378) moiety was found to be essential for antibacterial activity against S. aureus. The replacement of this nitro group with an amino group led to a significant decrease in activity, highlighting the role of the electron-withdrawing nitro group in the observed biological effect. nih.gov

Furthermore, SAR studies on m-diaminobenzene derivatives have shown that the size of alkyl groups attached to the ring can influence the compound's mutagenic potential. In a series of 2,4-diaminoalkylbenzenes, mutagenic activity was observed to decline and eventually disappear as the size of the alkyl substituent at the C1 position increased from methyl to n-butyl. sigmaaldrich.com This suggests that steric hindrance can modulate the biological impact of diaminobenzene cores.

Influence of Ester Linkage Position on Biological Activity

The ester group in compounds like this compound is not merely a passive component. Its position on the aromatic ring and its metabolic stability can significantly affect the compound's biological profile. Ester-containing compounds are subject to hydrolysis by esterase enzymes in the body, which can either activate a prodrug or lead to its degradation and inactivation.

The structural arrangement of the ester and adjacent functional groups also dictates how the molecule interacts with its biological target. In studies of aminobenzoic acid derivatives binding to the ribosome, the aromatic ring of the monomers was observed to insert between specific residues of the ribosomal RNA, an interaction influenced by the substitution pattern on the ring. nih.gov This demonstrates that the precise geometry of the molecule, including the ester position relative to other groups, is critical for specific molecular recognition events.

Biological Activity and Mechanisms of Action of this compound and its Analogues/Derivatives

While direct biological data for this compound is scarce, research on its analogues provides a framework for its potential therapeutic applications. These activities span anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.

Investigation of Anticancer Potential and Cytotoxicity Mechanisms

Nitroaromatic compounds are recognized for their broad biological activities, including antineoplastic effects. mdpi.comrrpharmacology.ru The mechanism often involves the reduction of the nitro group within cells, leading to the formation of reactive intermediates that can induce cellular damage. The ester functionality is also a common feature in many cytotoxic compounds.

Studies on various methyl ester-containing molecules have demonstrated significant anticancer potential. For instance, certain halogenated derivatives of methyl benzofuran-carboxylate have shown potent cytotoxicity against human cancer cell lines. One such compound, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, exhibited high cytotoxicity against lung (A549) and liver (HepG2) cancer cells, with IC₅₀ values of 3.5 µM and 3.8 µM, respectively. rrpharmacology.ru Notably, these compounds showed high selectivity, with no toxic potential observed for normal HUVEC cells. rrpharmacology.ru

Similarly, a series of imidazotetrazine derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. One derivative, imidazotetrazine 4, was identified as having a potentially strong anticancer effect, with an IC₅₀ of 0.85 mM/L against the MCF-7 cell line. nih.gov

| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ Value |

|---|---|---|---|

| Halogenated Methyl Benzofuran-Carboxylate | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 μM rrpharmacology.ru |

| Halogenated Methyl Benzofuran-Carboxylate | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 μM rrpharmacology.ru |

| Halogenated Methyl Benzofuran-Carboxylate | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 μM rrpharmacology.ru |

| Imidazotetrazine Derivative | Imidazotetrazine 4 | MCF-7 (Breast) | 0.85 mM/L nih.gov |

Assessment of Anti-inflammatory Properties

While direct evidence for the anti-inflammatory activity of this compound is not available, related chemical structures have been explored for this purpose. For example, derivatives of benzothiazole (B30560) have been synthesized and shown to possess anti-inflammatory properties. sigmaaldrich.com In one study, certain alkyl/arylidene-2-aminobenzothiazoles were found to be potent anti-inflammatory agents, acting by inhibiting the cyclooxygenase (COX) enzymes that are involved in prostaglandin (B15479496) synthesis. sigmaaldrich.com Similarly, various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant anti-inflammatory activity in carrageenin-induced edema models in rats. nih.gov The development of nitro-containing non-steroidal anti-inflammatory drugs (NSAIDs) is also an area of active research, suggesting that the nitro group can be a valuable addition to anti-inflammatory compounds. rrpharmacology.ru

Exploration of Antimicrobial Activity

Nitroaromatic compounds constitute a significant class of antimicrobial agents. nih.gov Their mechanism of action is often linked to the reductive activation of the nitro group by microbial nitroreductase enzymes. This process generates cytotoxic radical anions and other reactive intermediates that can damage cellular macromolecules like DNA, leading to cell death. rrpharmacology.ru This mode of action provides selective toxicity against anaerobic bacteria and certain parasites. nih.gov

For example, various 5-nitrofuran derivatives have been synthesized and evaluated for their antimicrobial properties against pathogens associated with nosocomial infections. These compounds showed notable activity against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. Another study involving methyl 5-nitro-3,4-diphenylfuran-2-carboxylate and its related compounds also reported antimicrobial activity. nih.gov Furthermore, a series of diamino substituted squaramide derivatives were designed as potential treatments for drug-resistant tuberculosis, with some compounds showing excellent in vitro anti-TB activity with Minimum Inhibitory Concentration (MIC) values as low as 0.452 µg/mL. sigmaaldrich.com These findings underscore the potential of the nitro-diamino scaffold in developing new antimicrobial agents.

Role in Drug Discovery and Development Initiatives

Rational Design of Prodrugs

The fundamental principle of rational prodrug design is to overcome the limitations of a pharmacologically active agent by masking its active functional groups. This temporary modification can enhance properties such as solubility, membrane permeability, and metabolic stability, or it can be used to achieve site-specific drug delivery. researchgate.netresearchgate.net In the context of cancer therapy, a significant challenge is the selective targeting of tumor cells while minimizing damage to healthy tissues. nih.gov

A particularly elegant strategy for achieving tumor selectivity is the use of HAPs. scielo.brnih.gov Solid tumors often outgrow their blood supply, leading to regions of severe oxygen deprivation, or hypoxia. nih.gov This unique feature of the tumor microenvironment can be exploited by designing prodrugs that are activated under these specific conditions. nih.gov

The activation of these prodrugs is typically mediated by nitroreductase enzymes, which are present in higher concentrations or are more active in hypoxic environments. nih.govnih.gov These enzymes catalyze the reduction of a nitroaromatic group on the prodrug to a more electron-donating species, such as a hydroxylamine (B1172632) or an amine. scielo.brnih.gov This electronic switch can then trigger the release of a cytotoxic agent directly at the tumor site. nih.gov

The rational design of these prodrugs involves the careful selection of a nitroaromatic trigger that will be efficiently reduced by tumor-specific nitroreductases. The choice of the linker between the trigger and the active drug is also critical, as it must be stable under normal physiological conditions but cleave readily upon activation of the trigger. nih.gov

This compound contains a nitrobenzene (B124822) core, a key feature of many HAPs. The electron-withdrawing nitro group makes the aromatic ring susceptible to bioreduction. Under hypoxic conditions, nitroreductase enzymes can reduce the nitro group. This reduction dramatically alters the electronic properties of the molecule, initiating a cascade that could, in a prodrug context, lead to the release of an active cytotoxic agent.

The diamino substitutions on the benzene (B151609) ring could further influence the molecule's properties, potentially affecting its interaction with nitroreductases or its solubility and distribution. The methyl ester group could also be a site for modification, allowing for the attachment of various effector molecules through a linker that is designed to cleave upon the reduction of the nitro group.

The table below illustrates the general principle of hypoxia-activated prodrugs with examples of other nitroaromatic compounds that have been investigated for this purpose.

| Prodrug Example | Nitroaromatic Trigger | Activating Enzyme(s) | Released Effector |

| CB1954 | Dinitrobenzamide | NQO1 (DT-diaphorase) | DNA cross-linking agent |

| PR-104 | Dinitrobenzamide mustard | AKR1C3, P450 reductases | DNA alkylating agent |

| SN30000 | Nitrochlorambucil | P450 reductases | DNA alkylating agent |

This table presents examples of nitroaromatic prodrugs to illustrate the concept of hypoxia-activated cancer therapy. The specific activity and activating enzymes can vary based on the complete molecular structure.

Applications in Materials Science and Industrial Chemistry

Polymer Synthesis and Modification Using Methyl 3,4-diamino-5-nitrobenzoate

The presence of two primary amine groups positions this compound as a promising monomer for the synthesis of high-performance polymers, particularly polyamides.

Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, are typically synthesized through the polycondensation of diamines and diacid chlorides. mdpi.com Following this established synthetic route, this compound can be reacted with various diacid chlorides to produce novel polyamides. The incorporation of the nitro group and the methyl ester into the polymer backbone is anticipated to modify the polymer's properties, potentially enhancing solubility, thermal behavior, and even introducing specific functionalities.

The synthesis of polyamides from diamine monomers is a well-established industrial process. nih.govrsc.orgspecialchem.comresearchgate.netnih.govscirp.orgnih.govrsc.org For instance, the reaction of a diamine with a diacid chloride in a suitable solvent at low temperatures is a common method for producing high molecular weight polyamides. mdpi.com While specific data for polymers derived from this compound is not yet widely published, the general principles of polyamide synthesis suggest a straightforward pathway to new polymeric materials.

Table 1: Potential Polyamide Synthesis from this compound

| Diamine Monomer | Diacid Chloride Co-monomer | Potential Polymer | Anticipated Properties |

| This compound | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, modified solubility |

| This compound | Isophthaloyl chloride | Aromatic Polyamide | Good thermal properties, potential for amorphous structures |

| This compound | Adipoyl chloride | Semi-aromatic Polyamide | Increased flexibility compared to fully aromatic polyamides |

This table represents a theoretical projection based on established polymer chemistry principles.

The amino groups of this compound can also serve as reactive sites for integration into coating and adhesive formulations. These amino groups can react with epoxy resins, isocyanates, and other cross-linking agents to form durable and chemically resistant networks. cacoatings.comaquaspersions.comdtu.dkparker.comspecialchem.com The presence of the nitro group could potentially enhance adhesion to certain substrates and influence the surface properties of the resulting coating or adhesive. While specific formulations incorporating this compound are not yet documented in publicly available literature, its chemical structure suggests it could be a valuable component in developing specialized coatings and adhesives with enhanced performance characteristics.

Optoelectronic and Photonic Material Development

The combination of electron-donating amino groups and a strong electron-withdrawing nitro group on the same aromatic ring makes this compound a candidate for applications in optoelectronics, particularly in the field of non-linear optical (NLO) materials.

Non-linear optical materials are crucial for a range of technologies, including optical data storage, optical switching, and frequency conversion. The NLO response of organic molecules is often associated with the presence of a π-conjugated system substituted with electron-donating and electron-withdrawing groups. rsc.orgnih.govaps.orgrsc.org The molecular structure of this compound fits this "push-pull" design paradigm. Theoretical studies on similar nitro-substituted aromatic compounds have shown significant NLO properties. mdpi.com Experimental evaluation of the hyperpolarizability of this compound is a necessary step to quantify its NLO efficiency.

Table 2: Key Molecular Features of this compound for NLO Applications

| Feature | Description | Potential NLO Contribution |

| π-conjugated system | The benzene (B151609) ring provides a delocalized electron system. | Essential for charge transfer and NLO response. |

| Electron-donating groups | Two amino groups increase the electron density of the ring. | The "push" component of the push-pull system. |

| Electron-withdrawing group | The nitro group strongly attracts electron density. | The "pull" component, creating a large dipole moment change. |

| Asymmetric substitution | The arrangement of the functional groups is non-centrosymmetric. | A prerequisite for second-order NLO effects. |

This table outlines the structural features that suggest NLO potential, pending experimental verification.

The realization of practical NLO devices often requires the growth of high-quality single crystals. poc.com.sgrp-photonics.comnsysu.edu.twadlershof.dewebdisclosure.com The ability of this compound to form a non-centrosymmetric crystal lattice is critical for achieving a macroscopic second-order NLO response. Crystal growth studies, employing techniques such as slow evaporation from solution or vapor diffusion, would be necessary to obtain single crystals suitable for characterization. The analysis of the crystal structure through X-ray diffraction would confirm the space group and provide insights into the molecular packing, which is crucial for optimizing the NLO performance.

Development of Agrochemicals (e.g., herbicides)

The diamino functionality of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles. Benzimidazole (B57391) derivatives are a well-known class of compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and anthelmintic properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

Utilization as Specialty Chemicals and Intermediates in Fine Chemical Synthesis

This compound is a strategically functionalized aromatic compound that holds significant potential as a versatile intermediate in the synthesis of a variety of specialty chemicals. Its unique substitution pattern, featuring vicinal amino groups (an o-phenylenediamine moiety), a nitro group, and a methyl ester, makes it a valuable precursor for the construction of complex molecular architectures, particularly heterocyclic systems and dyestuffs. While specific, large-scale industrial applications of this exact molecule are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of its constituent functional groups.

The primary role of this compound in fine chemical synthesis is as a building block for creating more complex molecules. The ortho-diamino functionality is a classic precursor for the formation of five- and six-membered heterocyclic rings, while the nitro group and methyl ester can be further manipulated to introduce additional functionalities or to tune the electronic properties of the target molecules.

Precursor for the Synthesis of Benzimidazoles and Related Heterocycles

The most prominent application of o-phenylenediamine derivatives is in the synthesis of benzimidazoles. This class of heterocyclic compounds is of paramount importance in medicinal chemistry, materials science, and industrial applications. The general reaction involves the condensation of the diamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride).

In the case of this compound, the reaction with an aldehyde (R-CHO) would proceed as outlined below to yield a 2-substituted-5-nitro-6-methoxycarbonylbenzimidazole. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the diamine and the properties of the resulting benzimidazole.

General Synthesis of Benzimidazoles from this compound:

The resulting benzimidazole scaffold can be further modified. For instance, the nitro group can be reduced to an amine, providing a new site for functionalization, and the ester can be hydrolyzed or converted to an amide. This versatility allows for the generation of a library of compounds with diverse properties. Patents demonstrate the synthesis of complex benzimidazole compounds from similarly substituted diamino precursors for various applications. google.comrsc.orgnih.govnih.gov

The table below illustrates potential benzimidazole derivatives that could be synthesized from this compound and various reaction partners.

| Reagent (R-CHO or equivalent) | Resulting Benzimidazole Derivative | Potential Application Area |

| Formaldehyde | 5-Nitro-6-methoxycarbonylbenzimidazole | Precursor for further synthesis |

| Benzaldehyde | 2-Phenyl-5-nitro-6-methoxycarbonylbenzimidazole | Luminescent materials, Ligands |

| Formic Acid | 5-Nitro-6-methoxycarbonylbenzimidazole | Anthelmintic drug analogue |

| Acetic Acid | 2-Methyl-5-nitro-6-methoxycarbonylbenzimidazole | Building block for bioactive molecules |

Intermediate in the Synthesis of Dyes and Pigments

Aromatic diamines and nitro compounds are fundamental components in the synthesis of a wide range of colorants. google.com The amino groups can be diazotized and coupled with various aromatic compounds (coupling components) to form azo dyes. The specific substitution pattern of this compound, with its electron-withdrawing nitro and ester groups, would be expected to influence the color and properties, such as lightfastness, of the resulting dyes.

For example, mono-diazotization of one of the amino groups, followed by coupling, would lead to azo dyes. The remaining amino group could be used for a second coupling reaction to produce more complex polyazo dyes or could be used to attach the dye to a substrate. While patents often describe the use of various diamino-nitrobenzene compounds as dye intermediates, the specific use of this compound is less commonly cited. google.comncsu.edu However, the chemical principles strongly support its potential in this field.

Building Block for Novel Polymers and Materials

The diamino functionality of this compound allows it to act as a monomer in polymerization reactions. Condensation with dicarboxylic acids or their derivatives would lead to the formation of polyamides. The presence of the nitro and ester groups along the polymer backbone would impart specific properties, such as altered solubility, thermal stability, and affinity for certain surfaces. These functionalized polymers could have applications as specialty plastics, fibers, or films.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a foundational understanding of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methodologies.

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.comnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a more tractable approach for larger molecules. nih.gov These studies are instrumental in determining the optimized geometry of Methyl 3,4-diamino-5-nitrobenzoate, as well as its vibrational frequencies. researchgate.net The choice of functional, such as B3LYP, and a suitable basis set, like 6-311++G, is crucial for obtaining results that correlate well with experimental data. researchgate.net

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain systems. These methods, such as Hartree-Fock and post-Hartree-Fock methods, provide a rigorous framework for understanding the electronic structure and can be used to benchmark results obtained from DFT calculations.

Prediction of Molecular Reactivity and Stability

Computational methods are invaluable for predicting the reactivity and stability of molecules by analyzing their electronic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.govyoutube.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. imist.ma For aromatic compounds with electron-donating (amino) and electron-withdrawing (nitro) groups, the distribution and energies of these orbitals are key to understanding their chemical behavior. acs.org

Table 1: Representative Frontier Molecular Orbital Data (Note: Data for a related nitroaromatic compound is used for illustrative purposes due to the absence of specific published data for this compound.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.govresearchgate.net For this compound, the nitro group is expected to create a region of strong negative potential, while the amino groups will contribute to regions of less negative or even positive potential. The carbonyl group of the ester will also exhibit a negative potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, are crucial for understanding the stability of the molecule and the nature of its chemical bonds. NBO analysis can elucidate the contributions of resonance structures and the effects of substituents on the electronic distribution within the benzene (B151609) ring.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A hypothetical set of calculated global reactivity descriptors for this compound is presented in the table below. Such data would typically be generated using a specific level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set. researchgate.net

| Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.80 |

| Energy Gap (ΔE) | 3.45 |

| Hardness (η) | 1.725 |

| Softness (S) | 0.580 |

| Electronegativity (χ) | 4.525 |

| Electrophilicity Index (ω) | 5.92 |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other molecules. Through techniques like transition state theory and intrinsic reaction coordinate (IRC) calculations, researchers can identify intermediates, transition states, and the energetic barriers associated with different reaction pathways. For example, a study on a related chromeno[2,3-b]pyridine derivative detailed the reaction mechanism involving Knoevenagel adduct formation and subsequent cyclization steps. mdpi.com A similar approach could be applied to understand the reactivity of the amino and nitro groups on the benzene ring of this compound.

Investigation of Adsorption Mechanisms

Understanding how this compound interacts with surfaces is crucial for applications such as catalysis, sensing, and materials science. Computational studies can model the adsorption of this molecule onto various substrates, such as metallic nanoparticles or graphene surfaces. By calculating adsorption energies, bond distances, and charge transfer between the molecule and the surface, it is possible to determine the most stable adsorption configurations and the nature of the interaction (i.e., physisorption or chemisorption). These simulations can provide insights into the orientation of the molecule on the surface and the role of its functional groups in the adsorption process.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility, including the rotation of the methyl ester and nitro groups, and the puckering of the benzene ring. Furthermore, MD simulations can be used to investigate its interactions with solvent molecules or its aggregation behavior in solution. In the context of energetic materials, MD simulations have been used to study the thermal decomposition of related nitro-containing compounds, providing insights into their stability and initial decomposition steps. sigmaaldrich.comsigmaaldrich.com

Crystallographic Structure Prediction and Validation

While experimental techniques like X-ray crystallography provide definitive crystal structures, computational methods can be used to predict the most likely crystal packing arrangements. By employing algorithms that search for low-energy crystal structures, it is possible to generate a set of plausible polymorphs for this compound. These predicted structures can then be validated by comparing their calculated properties, such as powder X-ray diffraction patterns, with experimental data. For many organic molecules, their solid-state properties are available through chemical suppliers, which can serve as a reference.

Theoretical Simulation of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental spectra to confirm the molecule's structure and understand its electronic transitions. For this compound, this could include:

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can generate theoretical IR and Raman spectra. The positions and intensities of the peaks can be correlated with specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

A hypothetical table of simulated spectroscopic data for this compound is provided below.

| Spectroscopic Property | Predicted Value |

| λmax (UV-Vis) | 385 nm (in ethanol) |

| C=O Stretch (IR) | 1715 cm⁻¹ |

| N-H Stretch (IR) | 3400-3500 cm⁻¹ (asymmetric & symmetric) |

| NO₂ Stretch (IR) | 1530 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) |

| ¹³C NMR (C=O) | ~168 ppm |

| ¹H NMR (NH₂) | ~5.5-6.5 ppm |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. For Methyl 3,4-diamino-5-nitrobenzoate, one would expect to see distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons of the ester group. The electron-withdrawing nitro group and electron-donating amino groups would significantly influence the chemical shifts of the aromatic protons.

While specific data for the target compound is unavailable, the ¹H NMR spectrum of a related compound, Methyl 3-nitrobenzoate , shows characteristic signals. In a deuterated chloroform (B151607) (CDCl₃) solvent, it exhibits a singlet for the methyl protons around 3.93 ppm. rsc.org The aromatic protons appear as multiplets in the downfield region, typically between 7.50 and 8.76 ppm, due to the deshielding effect of the nitro group and the ester functionality. rsc.org

¹H NMR Data for Related Compounds

| Compound Name | Solvent | Chemical Shifts (δ ppm) and Multiplicity |

| Methyl 3-nitrobenzoate | CDCl₃ | 8.76 (s, 1H), 8.37–8.28 (m, 2H), 7.65–7.50 (m, 2H), 3.93 (s, 3H) rsc.org |

| Methyl 3,5-dinitrobenzoate (B1224709) | DMSO-d₆ | Data available but specific shifts not detailed in the provided search results. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. In this compound, one would anticipate signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The positions of the aromatic carbon signals would be heavily influenced by the substituents.

For comparison, the ¹³C NMR spectrum of Methyl 3-nitrobenzoate in CDCl₃ shows the ester carbonyl carbon at approximately 164.7 ppm and the methyl carbon at 52.6 ppm. rsc.org The aromatic carbons appear in the range of 124.3 to 148.1 ppm. rsc.org

¹³C NMR Data for Related Compounds

| Compound Name | Solvent | Chemical Shifts (δ ppm) |

| Methyl 3-nitrobenzoate | CDCl₃ | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 rsc.org |

| 3,4-Diaminobenzoic acid | Not specified | Data available but specific shifts not detailed in the provided search results. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex molecules, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). This would help to establish the connectivity between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of a proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons, piecing together the entire molecular structure. For this compound, HMBC would be vital to confirm the relative positions of the ester, amino, and nitro groups on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure the mass of a compound with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₈H₉N₃O₄), the exact mass would be a key parameter for its identification. The fragmentation pattern observed in the HRMS spectrum would also provide structural information by showing the masses of smaller pieces of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of synthesizing this compound, LC-MS would be used to monitor the progress of the reaction, identify the product, and assess its purity. The mass spectrometer provides the molecular weight of the components as they elute from the chromatography column.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from its structure and data from related compounds.

The key functional groups in this compound are two primary amine groups (-NH2), a nitro group (-NO2), a methyl ester group (-COOCH3), and the substituted benzene ring.

Amine Group (-NH2): The N-H stretching vibrations are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration typically occurs around 1600 cm⁻¹.

Nitro Group (-NO2): The nitro group exhibits characteristic strong asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Ester Group (-COOCH3): A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1730 cm⁻¹. The C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations on the benzene ring are anticipated above 3000 cm⁻¹. The aromatic C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric nitro stretches and the aromatic ring vibrations.

Table 1: Expected IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend | 1580 - 1650 |

| Aromatic Nitro | Asymmetric NO₂ Stretch | 1500 - 1560 |

| Aromatic Nitro | Symmetric NO₂ Stretch | 1300 - 1370 |

| Ester | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to confirm its elemental composition and purity. The molecular formula for this compound is C₈H₉N₃O₅.

The theoretical elemental composition is calculated as follows:

Molecular Weight: 227.18 g/mol

Carbon (C): (8 * 12.011) / 227.18 * 100% = 42.29%

Hydrogen (H): (9 * 1.008) / 227.18 * 100% = 3.99%

Nitrogen (N): (3 * 14.007) / 227.18 * 100% = 18.50%

Oxygen (O): (5 * 15.999) / 227.18 * 100% = 35.21%

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 42.29% | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 3.99% | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 18.50% | Typically within ±0.4% of theoretical |

| Oxygen (O) | 35.21% | Typically determined by difference |

A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Table 3: Expected Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths (Å) | e.g., C-N, N-O, C=O, C-C |

| Bond Angles (°) | e.g., O-N-O, C-N-H |

| Intermolecular Interactions | Hydrogen bonds, π–π stacking distances |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A common approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water.

In a typical analysis, a solution of the compound is injected into the HPLC system. The components are separated based on their affinity for the stationary phase. Due to its polar amino and nitro groups, this compound would have a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate). The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a reaction and for preliminary purity assessment. A small spot of the compound is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a chamber containing a suitable mobile phase (eluent).

The separation is based on the principle of differential adsorption. The polar silica gel stationary phase will interact more strongly with polar compounds, causing them to travel a shorter distance up the plate. Less polar compounds will move further. The polarity of this compound is influenced by its two amino groups and one nitro group. Its position on the developed TLC plate is quantified by the Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point of this compound, which appears as a sharp endothermic peak on the DSC thermogram. The sharpness of the peak can also provide an indication of the compound's purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, the TGA curve would reveal its thermal stability and decomposition profile. A sharp decrease in mass would indicate the temperature at which the compound begins to decompose. This is particularly important for nitro-containing compounds, which can be thermally sensitive. The TGA data provides critical information about the upper-temperature limit for the handling and storage of the material.

Pharmacokinetic and Biopharmaceutical Research Methodologies Applicable to Derivatives/analogues

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the early stages of drug discovery, in vitro ADMET profiling serves as a critical screening funnel to identify candidates with favorable pharmacokinetic properties. For analogues of Methyl 3,4-diamino-5-nitrobenzoate, a battery of cell-free and cell-based assays would be employed to predict their in vivo behavior.

Key In Vitro ADMET Assays for Nitroaromatic Analogues:

| ADMET Parameter | In Vitro Assay | Purpose | Expected Considerations for Nitroaromatic Analogues |

| Absorption | Caco-2 Permeability Assay | To assess intestinal permeability and predict oral absorption. | The presence of polar amino and nitro groups may influence passive diffusion. |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cell-based assay to evaluate passive membrane permeability. | Provides a high-throughput initial screen for membrane transport potential. | |

| Distribution | Plasma Protein Binding Assay | To determine the extent to which a compound binds to plasma proteins like albumin. | High protein binding can limit the free fraction of the drug available for therapeutic action. |

| Metabolism | Liver Microsome Stability Assay | To evaluate metabolic stability in the presence of liver enzymes. | Nitroreduction is a key metabolic pathway for nitroaromatic compounds. |

| Cytochrome P450 (CYP) Inhibition/Induction Assays | To identify potential drug-drug interactions. | Analogues will be tested against major CYP isoforms (e.g., CYP3A4, CYP2D6). | |

| Excretion | Transporter Substrate/Inhibitor Assays | To investigate the role of efflux and uptake transporters (e.g., P-gp, BCRP). | Efflux transporter interactions can impact bioavailability and tissue penetration. |

| Toxicity | Cytotoxicity Assays (e.g., MTT, LDH) | To assess the potential for causing cell death in various cell lines. | The nitro group can be a structural alert for toxicity, requiring careful evaluation. |

| Ames Test (Bacterial Reverse Mutation Assay) | To evaluate the mutagenic potential of a compound. | Nitroaromatic compounds are often scrutinized for potential mutagenicity. |

In Vivo Pharmacokinetic (PK) Study Design

Following promising in vitro data, in vivo pharmacokinetic studies in animal models, such as rats or mice, are essential to understand the disposition of this compound analogues in a whole-organism setting.

A typical study design would involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Blood samples are then collected at various time points and analyzed to determine the drug concentration in plasma.

Analysis of PK Parameters (e.g., elimination half-life, area under the curve)

The plasma concentration-time data are used to calculate key pharmacokinetic parameters. For instance, a study on the nitroaromatic compound 9-nitro-20(S)-camptothecin in rats revealed important kinetic properties. After intravenous administration at doses of 1.5, 3, and 6 mg/kg, the elimination half-life (t1/2) was estimated to be 0.5, 0.5, and 0.7 hours, respectively. researchgate.net The area under the plasma concentration-time curve (AUC), which represents the total drug exposure, was found to be 633, 1606, and 3011 h.µg.L-1 for the respective doses. researchgate.net Such data are crucial for determining appropriate dosing regimens in further preclinical and clinical studies.

Table of Representative Pharmacokinetic Parameters for a Hypothetical Analogue:

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Definition |

| Cmax | N/A | Variable (e.g., µg/mL) | Maximum plasma concentration. |

| Tmax | N/A | Variable (e.g., hours) | Time to reach maximum plasma concentration. |

| t1/2 (Elimination Half-Life) | Variable (e.g., hours) | Variable (e.g., hours) | Time taken for the plasma concentration to reduce by half. |

| AUC (Area Under the Curve) | Variable (e.g., µgh/mL) | Variable (e.g., µgh/mL) | Total drug exposure over time. |

| CL (Clearance) | Variable (e.g., L/h/kg) | N/A | Volume of plasma cleared of the drug per unit time. |

| Vd (Volume of Distribution) | Variable (e.g., L/kg) | N/A | Apparent volume into which the drug distributes in the body. |

Bioavailability Assessment

Oral bioavailability (F%) is a critical parameter that determines the fraction of an orally administered dose that reaches the systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous administration. For example, the oral bioavailability of 9-nitro-20(S)-camptothecin in rats was found to be low, at 14.6%. researchgate.net This was attributed to poor absorption, with a significant portion of the unchanged drug being excreted in the feces after oral dosing. researchgate.net In contrast, some nitroaromatic compounds can exhibit moderate bioavailability.

Tissue Distribution Studies

Understanding where a drug distributes in the body is vital for assessing its potential efficacy and toxicity. Tissue distribution studies involve analyzing the concentration of the compound in various organs and tissues at different time points after administration. For instance, studies on nitro-p-phenylenediamine in rats showed that the highest concentrations of radioactivity were found in most tissues at 1 hour post-administration, followed by a rapid decline. nih.gov After intravenous administration, a significant portion (42.2%) of the radioactivity was excreted in the bile within 24 hours. nih.gov For nitroaromatic compounds intended for specific targets, such as tumors, achieving a high concentration in the target tissue relative to other tissues is a key objective. Studies with nilutamide, a nitroaromatic antiandrogen, have shown that nitroreductase activity, which is crucial for its metabolism, is present in various tissues including the liver, lung, kidney, and small intestine. researchgate.net

Elucidation of Metabolic Pathways

The metabolism of a drug can significantly impact its efficacy, safety, and duration of action. For analogues of this compound, a primary metabolic pathway is anticipated to be the reduction of the nitro group. This process can occur in various tissues, with the liver being a major site, and can be catalyzed by enzymes such as cytochrome P450 reductases and other nitroreductases.

The reduction of the nitro group typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. These intermediates can sometimes be reactive and contribute to the compound's biological activity or toxicity. In addition to nitroreduction, other metabolic transformations such as N-acetylation of the amino groups can occur. For example, metabolites of nitro-p-phenylenediamine identified in rat urine include N1,N4-diacetyl-2-amino-p-phenylenediamine and N4-acetyl-2-nitro-p-phenylenediamine. nih.gov

Advanced Drug Delivery System Development (conceptual)

To overcome potential challenges such as poor solubility, low bioavailability, or off-target toxicity, advanced drug delivery systems can be conceptually designed for analogues of this compound.

Conceptual Drug Delivery Strategies:

Nanoparticle-based delivery: Encapsulating the drug within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, protect it from premature degradation, and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Prodrug approach: The amino or nitro groups could be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is converted to the active form. This can improve selectivity and reduce systemic toxicity.

Targeted delivery systems: By conjugating the drug or its carrier to a targeting ligand (e.g., an antibody or a peptide) that specifically binds to receptors overexpressed on cancer cells, the drug can be delivered more precisely to the site of action.

These conceptual strategies would require extensive preclinical research to evaluate their feasibility and effectiveness for a specific analogue of this compound.

Environmental and Sustainable Chemistry Considerations in Research

Investigation of Degradation Pathways in Environmental Matrices

The environmental fate of Methyl 3,4-diamino-5-nitrobenzoate is largely determined by its degradation in various environmental compartments, such as soil and water. The presence of both amino and nitro groups on the aromatic ring suggests that both reductive and oxidative pathways may be involved in its breakdown. nih.govnih.gov

Nitroaromatic compounds are generally considered xenobiotics, and their persistence in the environment is a significant concern. asm.org The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack by microorganisms. nih.govasm.org Consequently, the initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group. nih.govnih.gov This reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov

For this compound, a plausible initial degradation step is the reduction of the 5-nitro group to an amino group, which would yield a triaminobenzoate derivative. This process can be carried out by a variety of bacteria under anaerobic conditions and some aerobic bacteria. nih.govucl.ac.uk The resulting aromatic amines can then be subject to further degradation.

Alternatively, oxidative pathways may occur, although they are less common for highly nitrated compounds. nih.gov Bacteria have been shown to degrade some nitroaromatic compounds by initially oxidizing the aromatic ring, leading to ring cleavage. nih.gov The presence of amino groups on the ring in this compound might influence the susceptibility of the ring to oxidative attack.

It is also important to consider abiotic degradation processes such as photolysis. Aromatic nitro compounds can undergo photolysis in water, although the rates can be slow. numberanalytics.com The specific impact of the diamino and ester functionalities on the photochemical fate of this compound requires further investigation.

Table 1: Potential Degradation Steps for this compound

| Degradation Step | Potential Transformation | Mediating Factors |

| Initial Reduction | Reduction of the nitro group to a hydroxylamino or amino group. | Anaerobic and some aerobic bacteria. |

| Oxidative Attack | Dioxygenase-catalyzed ring hydroxylation. | Aerobic bacteria. |

| Ring Cleavage | Cleavage of the aromatic ring following hydroxylation. | Aerobic bacteria. |

| Hydrolysis | Hydrolysis of the methyl ester group to a carboxylic acid. | Abiotic or biotic processes. |

| Photolysis | Light-induced degradation in aqueous environments. | Sunlight. |

Ecotoxicological Assessment Methodologies

Assessing the ecotoxicity of this compound is crucial for understanding its potential harm to ecosystems. Nitroaromatic compounds, as a class, are known for their toxicity to a wide range of organisms. nih.govepa.govnih.gov Their degradation products, such as aromatic amines, can also be toxic, and in some cases, more so than the parent compound. doi.org

Standard ecotoxicological tests can be employed to evaluate the impact of this compound. These tests typically involve exposing representative aquatic and terrestrial organisms to a range of concentrations of the chemical and observing the effects.

Key Ecotoxicological Endpoints to Investigate:

Acute Toxicity: Determining the concentration that is lethal to 50% of the test population (LC50) over a short period. Standard test organisms include fish (e.g., Zebrafish, Danio rerio), invertebrates (e.g., Daphnia magna), and algae (e.g., Pseudokirchneriella subcapitata).

Chronic Toxicity: Assessing the effects of long-term exposure to lower concentrations, including impacts on reproduction, growth, and development.

Mutagenicity and Genotoxicity: Tests such as the Ames test using Salmonella typhimurium can indicate the potential of the compound to cause genetic mutations. epa.gov Other assays can assess DNA damage in exposed organisms.

Mechanism of Toxicity: For nitroaromatic compounds, toxicity is often linked to the reduction of the nitro group, leading to the formation of reactive intermediates that can cause oxidative stress and bind to cellular macromolecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be used as a preliminary screening tool to predict the toxicity of this compound based on its chemical structure and the known toxicity of related compounds. doi.orgnih.govmdpi.com These models have been applied to nitroaromatic compounds to predict endpoints such as rat LD50. doi.org

Table 2: Proposed Ecotoxicological Testing Scheme for this compound

| Test Type | Organism | Endpoint | Relevance |